molecular formula C14H14N2O4S B5840786 4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide

4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide

Cat. No.: B5840786
M. Wt: 306.34 g/mol
InChI Key: CCXZKOASALLVRU-UHFFFAOYSA-N
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Description

4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide is an organic compound that features a sulfonamide group, a formylamino group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzenesulfonamide and aniline.

    Formylation: The formylation of the amino group is achieved using formic acid or formyl chloride under acidic conditions.

    Coupling Reaction: The formylated intermediate is then coupled with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: 4-(carboxyamino)-3-methoxy-N-phenylbenzenesulfonamide.

    Reduction: 4-(amino)-3-methoxy-N-phenylbenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its sulfonamide group which is known for its antibacterial properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide involves:

    Molecular Targets: The compound targets specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or by interacting with key residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    4-(formylamino)-3-methoxybenzenesulfonamide: Lacks the phenyl group, making it less hydrophobic.

    4-(amino)-3-methoxy-N-phenylbenzenesulfonamide: Lacks the formyl group, altering its reactivity and binding properties.

Uniqueness

4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide is unique due to the presence of both the formylamino and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-methoxy-4-(phenylsulfamoyl)phenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-14-9-12(7-8-13(14)15-10-17)21(18,19)16-11-5-3-2-4-6-11/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXZKOASALLVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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